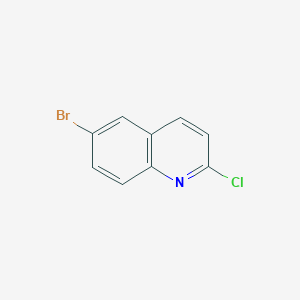

6-Bromo-2-chloroquinoline

Vue d'ensemble

Description

6-Bromo-2-chloroquinoline is a chemical compound with notable properties and applications in various fields, particularly in organic synthesis and medicinal chemistry. Its unique structure makes it a valuable intermediate for the synthesis of various biologically active compounds.

Synthesis Analysis

The synthesis of this compound involves a condensation between β-keto esters and 4-bromoaniline, followed by cyclization of the resulting anilides, known as the Knorr reaction. This process has been optimized to specifically yield the desired compound without alternative by-products. A study led by Wlodarczyk et al. (2011) explored this synthesis, achieving an overall yield of 48% from 4-bromoaniline (Wlodarczyk et al., 2011). Additionally, Li Wei (2011) reported the synthesis of 6-bromoquinoline, a related compound, via the Skraup reaction, providing insight into alternative synthesis methods (Li Wei, 2011).

Molecular Structure Analysis

The molecular structure of novel 6‑bromo‑2‑chloro‑3-butylquinazolin-4(3H)-ones, closely related to this compound, has been elucidated using crystallographic methods. Ouerghi et al. (2021) described the crystallization in a triclinic system, with significant hydrogen and π-stacking interactions, which are crucial for understanding the compound's reactivity and interactions (Ouerghi et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of this compound involves its interaction with nucleophilic reagents. For instance, Kuryazov et al. (2010) studied the interaction of a similar compound, 6-Bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione, with various nucleophiles, revealing insights into the reactivity of bromo-chloro substituted quinolines (Kuryazov et al., 2010).

Physical Properties Analysis

The physical properties of this compound derivatives, including crystalline forms and spectral characteristics, have been studied by Luo and Sun (2014). They investigated different metastable crystalline forms of 6-chloroquinolin-2(1H)-one, a structurally similar compound, providing insight into the physical properties of this compound (Luo & Sun, 2014).

Applications De Recherche Scientifique

Silyl-Mediated Halogen/Halogen Displacement : It's used in silyl-mediated halogen/halogen displacement in pyridines and other heterocycles (Schlosser & Cottet, 2002).

Electrochemical Studies : The compound is utilized in electrochemical reactions to study the stability of carbon-halogen bonds in halogenated radical anions (Alwair & Grimshaw, 1973).

Preparation of Quinoline Derivatives : It is used in the preparation of 7-alkylamino-2-methylquinoline-5,8-diones, significant in chemical reactions (Choi & Chi, 2004).

Synthesis of Alkaloids : 6-Bromo-2-chloroquinoline is vital in the syntheses of various s-carboline alkaloids, including nitramarine (Bracher & Hildebrand, 1994).

Halogenation of Biquinoline Derivatives : It is used in synthesizing bromo and chloro derivatives of 2,3′-biquinoline and 2,3′-biquinolones (Demidova et al., 2005).

Biological Evaluation and Synthetic Applications : The compound aids in synthesizing quinoline ring systems for biological evaluation and synthetic applications (Hamama et al., 2018).

Research on Infectious Diseases : this compound is a starting material in infectious disease research (Wlodarczyk et al., 2011).

Prodrug Systems for Reductive Activation : This compound is considered for potential prodrug systems for bioreductive activation (Couch et al., 2008).

Incorporation into Novel Chelating Ligands : It's used in creating novel chelating ligands, resulting in derivatives with high emission quantum yield (Hu, Zhang, & Thummel, 2003).

Pharmacological Activities : Derivatives of this compound show anti-bacterial, anti-inflammatory, and analgesic properties (Rajveer et al., 2010).

Fungitoxicity : It inhibits certain fungi at low concentrations (Gershon, Clarke, & Gershon, 1996).

Antibacterial Activity : Certain synthesized compounds with this compound exhibit antibacterial properties (Ouerghi et al., 2021).

Synthesis of Antimicrobial Agents : It has been used in synthesizing novel compounds with antimicrobial activity (Patel, Mistry, & Desai, 2006).

Antimicrobial and Antimalarial Properties : Derivatives show activity against various microorganisms and P. falciparum (Parthasaradhi et al., 2015).

Synthesis of Aryl Quinoline Compounds : It is an intermediate in synthesizing compounds with a quinoline ring (Zhou et al., 2022).

Development of Anti-TB Drugs : Research aims to synthesize new compounds with greater bioavailability and fewer side effects for TB treatment (Omelkov, Ruchko, & Fedorov, 2020).

Efficient Synthesis of Quinoline Derivatives : It is used in the efficient and selective synthesis of various quinoline derivatives (Şahin et al., 2008).

Safety and Hazards

Mécanisme D'action

Target of Action

It is often used as a biochemical reagent in life science related research .

Mode of Action

It is known to be used as a pharmaceutical intermediate , which suggests that it may undergo various chemical reactions to form active compounds. More research is needed to elucidate its exact mode of action.

Biochemical Pathways

As a biochemical reagent, it may be involved in various biochemical reactions and pathways depending on the context of the research .

Result of Action

As a pharmaceutical intermediate, it is likely to be transformed into various active compounds, each with potentially different effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-Bromo-2-chloroquinoline. For instance, it is recommended to store the compound in an inert atmosphere at 2-8°C to maintain its stability . Additionally, exposure to dust should be avoided, and proper ventilation should be ensured when handling the compound .

Propriétés

IUPAC Name |

6-bromo-2-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXRDWUJAJLDABJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)Cl)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60512472 | |

| Record name | 6-Bromo-2-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1810-71-5 | |

| Record name | 6-Bromo-2-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-2-chloroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main applications of 6-Bromo-2-chloroquinoline in organic synthesis?

A1: this compound serves as a versatile building block in organic synthesis, particularly for constructing diverse quinoline derivatives. Its reactivity stems from the presence of both bromine and chlorine substituents, which can be selectively manipulated. [, ] For instance, it acts as a key intermediate in synthesizing ligands for the Tec Src homology 3 domain through sequential Buchwald-Hartwig amination reactions. [] Additionally, it plays a crucial role in rapidly synthesizing Xanthene-1,8(2H)-diones via a one-pot sequential cyclization followed by palladium-catalyzed coupling reactions in an aqueous medium. []

Q2: How does the structure of this compound derivatives influence their binding affinity for the Src homology 3 domain?

A2: Research has shown that introducing a 6-heterocyclic substituent to the 2-aminoquinoline core significantly enhances binding affinity to the Src homology 3 domain. [] This observation highlights the importance of exploring various substituents at the 6-position for optimizing ligand binding. Further investigations into the structure-activity relationship could reveal more detailed insights into the specific interactions governing this enhanced affinity.

Q3: What spectroscopic techniques are commonly employed to characterize this compound and its derivatives?

A3: Characterizing this compound and its derivatives typically involves employing a combination of spectroscopic techniques. These include Fourier-transform infrared spectroscopy (FTIR), proton (1H) and carbon-13 (13C) nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). [] These methods provide valuable information about the compound's functional groups, carbon-hydrogen framework, and molecular weight, confirming its structure.

Q4: How is computational chemistry being utilized to study this compound?

A4: Density functional theory (DFT) calculations are being employed to gain a deeper understanding of this compound at the molecular level. [] These calculations allow researchers to optimize the molecular geometry, compare it with X-ray diffraction data, and explore the molecule's electronic properties. For instance, DFT helps investigate the molecular electrostatic potential and frontier molecular orbitals, shedding light on the compound's reactivity and potential interactions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[R-(R*,S*)]-3-[3-[3-[Bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B23540.png)

![[R-(E)]-3-(1-Oxo-2-pentenyl)-4-phenyl-2-oxazolidinone](/img/structure/B23542.png)

![N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide](/img/structure/B23545.png)